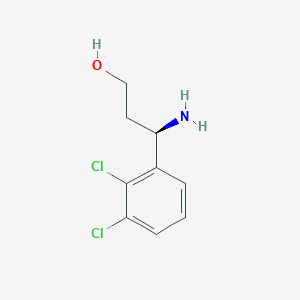
(3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group and a dichlorophenyl group attached to a propanol backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzaldehyde and an appropriate amine.
Reaction Conditions: The key steps involve reductive amination and subsequent reduction reactions. For example, the reductive amination of 2,3-dichlorobenzaldehyde with an amine under hydrogenation conditions using a catalyst like palladium on carbon (Pd/C) can yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL: Similar structure but with a different substitution pattern on the phenyl ring.
(3R)-3-Amino-3-(2,3-difluorophenyl)propan-1-OL: Fluorine atoms replace chlorine atoms, leading to different chemical properties.
(3R)-3-Amino-3-(2,3-dimethylphenyl)propan-1-OL: Methyl groups instead of chlorine atoms, affecting the compound’s reactivity and applications.
Uniqueness
(3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,3-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11Cl2NO/c10-7-3-1-2-6(9(7)11)8(12)4-5-13/h1-3,8,13H,4-5,12H2/t8-/m1/s1 |
InChI Key |
NECIZMMSSYEYPS-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[C@@H](CCO)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















